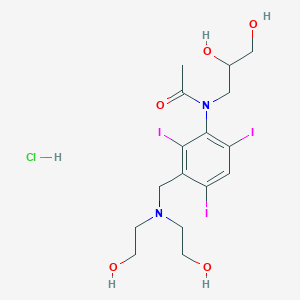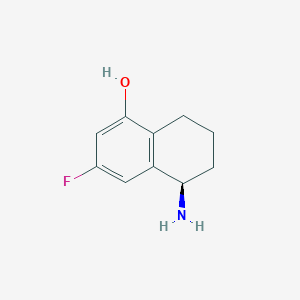
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amine functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection at a later stage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules, serving as a protected intermediate.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid involves the selective protection and deprotection of the amine group. The Boc group can be removed under acidic conditions, revealing the free amine for further chemical transformations. This selective deprotection allows for precise control over the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine: Similar in structure but lacks the acetic acid moiety.
N-Boc-2-methylpiperidine: Similar but without the acetic acid group.
N-Boc-4-piperidone: Contains a ketone group instead of the acetic acid.
Uniqueness
2-((2S)-1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid is unique due to the presence of both the Boc-protected amine and the acetic acid group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of peptides and other biologically active molecules .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-9-7-10(8-11(15)16)5-6-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10?/m0/s1 |
InChI Key |
NSZMAEOVKZKSGA-RGURZIINSA-N |
Isomeric SMILES |
C[C@H]1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)





